MFCD18312465
Overview
Description
The compound “MFCD18312465” is a chemical substance with a unique molecular structure and properties It is used in various scientific research applications due to its distinctive characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312465” involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Selection of Starting Materials: The choice of starting materials is crucial for the successful synthesis of “this compound”. Common starting materials include specific organic compounds that can undergo chemical transformations to form the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a significant role in the synthesis. Optimal conditions are determined through experimentation to achieve the highest yield and purity of the compound.
Catalysts and Reagents: Catalysts and reagents are used to facilitate the chemical reactions. These may include acids, bases, or other chemical agents that promote the formation of “this compound”.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet the demand for the compound. The industrial production methods include:
Batch Processing: This method involves producing the compound in large batches, allowing for better control over the reaction conditions and product quality.
Continuous Processing: Continuous processing involves the continuous flow of reactants and products through a reactor, which can increase efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312465” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert “this compound” into its reduced forms, which may have different properties and applications.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as water, ethanol, or other organic solvents that provide a suitable medium for the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can be further analyzed and characterized using various analytical techniques.
Scientific Research Applications
“MFCD18312465” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of “MFCD18312465” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions and physiological responses. The detailed mechanism of action is studied through various experimental techniques, including molecular modeling and biochemical assays.
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)10-7-6-9(8-11(10)15)12-4-3-5-13(18)17-12/h3-8H,2H2,1H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBDEOWTIWYSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=O)N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683172 | |
Record name | N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-05-3 | |
Record name | Benzamide, 4-(1,6-dihydro-6-oxo-2-pyridinyl)-N-ethyl-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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